molecular formula C9H11BrN2O2 B2690940 ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate CAS No. 2091132-83-9

ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Cat. No.: B2690940
CAS No.: 2091132-83-9
M. Wt: 259.103
InChI Key: JDXVEDXEDDKAAJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 2091132-83-9) is a brominated fused heterocyclic compound of high interest in synthetic and medicinal chemistry. Its molecular formula is C9H11BrN2O2, with a molecular weight of 259.10 g/mol . This compound serves as a crucial synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, where the bromine atom allows for further functionalization of the pyrrolopyrazole core, a scaffold recognized for its broad pharmacological potential . The pyrrolopyrazole structure is a privileged scaffold in drug discovery, with derivatives reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects . Researchers value this specific bromoester for its utility in constructing complex molecules for high-throughput screening and the development of new therapeutic agents. The presence of both a halogen and an ester group on the heteroaromatic system provides two distinct handles for chemical modification, enabling efficient parallel synthesis and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)7-6-4-3-5-12(6)11-8(7)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVEDXEDDKAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2N=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091132-83-9
Record name ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate
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Preparation Methods

The synthesis of ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate typically involves multiple steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolo[1,2-b]pyrazole derivative.

Chemical Reactions Analysis

Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield reduced forms.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Recent studies indicate that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant antitumor properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate has been explored for its potential as an antitumor agent in vitro and in vivo studies.

2. Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against a range of bacteria and fungi. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines or modulating signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Material Science Applications

1. Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of new synthetic routes to produce complex nitrogen-containing heterocycles.

2. Photochemical Applications
The compound's structural features enable it to be used in photochemical applications such as photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a potential candidate for cancer treatment modalities involving light.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various pyrrolo[1,2-b]pyrazole derivatives, including this compound. The results showed that the compound inhibited the growth of several cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Pharmaceutical Biology, researchers tested this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, affecting cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

  • Ethyl 3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS: 1251761-05-3)
    • Molecular formula: C₉H₁₀BrN₂O₂ (same as the target compound).
    • Key difference: Bromine at C-3 instead of C-2.
    • Reactivity: The C-3 bromine may exhibit reduced electrophilicity compared to C-2 due to steric and electronic effects, impacting cross-coupling efficiency .
    • Safety: Similar handling precautions (P201, P210) due to bromine content .

Non-Brominated Analogs

  • Ethyl 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS: Not provided) Molecular formula: C₉H₁₁N₂O₂ (lacks bromine). Applications: Used as a precursor for introducing diverse substituents via functionalization. Reactivity: Requires additional steps (e.g., bromination) to achieve brominated derivatives .

Methyl Ester Derivatives

  • Methyl 2-(Aminomethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate Hydrochloride Molecular formula: C₁₀H₁₆ClN₃O₂ (MDL: MFCD09951905). Key feature: Aminomethyl group at C-2 enhances nucleophilicity, enabling peptide coupling or Schiff base formation. Safety: Requires handling of hydrochloride salt (P102, P103) .

Comparison with Other Brominated Heterocycles

Pyrazolone Derivatives

  • 4-Bromo-2-(4'-Chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17 ) Molecular formula: C₁₂H₁₁BrClN₂O. Applications: Antimicrobial and anti-inflammatory agent precursor. Key difference: The pyrazolone core (non-fused) contrasts with the bicyclic pyrrolopyrazole system, leading to distinct electronic properties and biological activities .

Pyrrole-Based Brominated Compounds

  • Historical use: Intermediate in porphyrin synthesis. Brominated analog: Introduction of bromine at C-2 or C-3 alters conjugation and metal-binding capacity .

Crystallographic Data and Conformational Analysis

  • Software tools like SHELX and ORTEP-3 are critical for analyzing puckering and torsion angles in fused-ring systems .
  • The pyrrolopyrazole core exhibits non-planar puckering (amplitude ~0.5 Å), influenced by bromine’s steric effects .

Biological Activity

Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁BrN₂O₂
  • Molecular Weight : 259.10 g/mol
  • CAS Number : 2091132-83-9

The compound features a brominated pyrrolo[1,2-b]pyrazole core which is significant for its reactivity and biological properties.

This compound is primarily recognized for its ability to interact with various molecular targets, particularly kinases. The mechanism involves:

  • Kinase Inhibition : The compound binds to the ATP-binding site of kinases, inhibiting their activity. This blockade affects phosphorylation processes critical for cell signaling and proliferation.
  • Impact on Cellular Pathways : By modulating kinase activity, it influences pathways related to cell growth, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that derivatives of the pyrazole class exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.22Bactericidal
Candida albicans0.30Fungicidal

These findings suggest that the compound can effectively inhibit microbial growth and biofilm formation .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown potential in reducing inflammation:

  • Model Studies : In vivo studies demonstrated significant reductions in carrageenan-induced edema in mice models.
  • Comparison with Standards : Its anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound:

  • Antimicrobial Evaluation :
    • A study assessed multiple pyrazole derivatives for antimicrobial activity. Ethyl 2-bromo derivative showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Kinase Inhibition Studies :
    • Research highlighted the compound's role as a selective inhibitor for certain kinases involved in cancer progression. The IC50 values for kinase inhibition ranged from 25 nM to 200 nM depending on the target .
  • Comparative Analysis :
    • When compared with similar compounds like pyrrolo[1,2-a]pyrazines and indole derivatives, this compound exhibited distinct biological profiles due to its unique substitution pattern .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Q. How can spectroscopic techniques (NMR, ESIMS) resolve structural ambiguities in brominated pyrrolo-pyrazole derivatives?

Methodological Answer:

  • 1^1H NMR : Key signals include downfield NH protons (~δ 12.5 ppm, broad singlet) and ethyl ester protons (δ 4.2–4.3 ppm, quartet). Substituents like halogens or trifluoromethyl groups cause distinct splitting patterns (e.g., δ 7.24–7.57 ppm for aromatic protons in iodinated analogs) .
  • ESIMS : Bromine isotopes (m/z 79/81) produce a 1:1 doublet (e.g., m/z 405.3/407.3 for compound 200), confirming bromine presence .
    Critical Note: Low-resolution MS may misidentify molecular ions; use high-resolution MS (HRMS) or 13^{13}C NMR for ambiguous cases.

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for brominated heterocycles like ethyl 2-bromo-pyrrolo-pyrazole carboxylates?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states and intermediates. For example, ICReDD’s workflow combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) . Case Study: A DFT study of brominated acyl chloride coupling could predict regioselectivity in pyrrole acylation, reducing trial-and-error experimentation.

Q. How do substituents (e.g., bromine, trifluoromethyl) affect the reactivity of pyrrolo-pyrazole carboxylates in cross-coupling reactions?

Methodological Answer:

  • Bromine : Enhances electrophilicity at the 2-position, facilitating Suzuki-Miyaura couplings. However, steric hindrance from bulky groups (e.g., trifluoromethyl) may reduce coupling efficiency.
  • Trifluoromethyl : Electron-withdrawing effects stabilize intermediates but may deactivate the ring toward nucleophilic attack.
    Experimental Validation:
    Compare reaction rates of ethyl 2-bromo derivatives with non-brominated analogs in Pd-catalyzed cross-couplings. Track conversion via 19^{19}F NMR (if fluorinated substituents are present) .

Q. How can researchers address contradictions in reported yields or characterization data for similar compounds?

Methodological Answer:

  • Yield Discrepancies : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). For example, compound 215’s 23% yield might improve with optimized purification (e.g., column chromatography vs. recrystallization).
  • Spectral Contradictions : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. If ESIMS data conflicts with theoretical values, recalibrate the instrument or use alternative ionization methods (e.g., MALDI-TOF).

Q. What are the challenges in purifying brominated pyrrolo-pyrazole derivatives, and how can they be mitigated?

Methodological Answer:

  • Challenge : Brominated compounds often exhibit low solubility in polar solvents (e.g., water, ethanol).
  • Solution : Use mixed-solvent systems (e.g., DCM/hexane) for recrystallization. For column chromatography, employ gradient elution with silica gel and ethyl acetate/hexane mixtures.
    Safety Note : Brominated intermediates may release HBr gas; use scrubbers and work in a fume hood .

Q. What safety protocols are critical when handling ethyl 2-bromo-pyrrolo-pyrazole carboxylates?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions involving volatile brominated reagents (e.g., acyl chlorides).
  • Waste Disposal : Quench residual brominated compounds with NaHCO3_3 before disposal .

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